molecular formula C17H18N2 B2873204 2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 537018-11-4

2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2873204
CAS No.: 537018-11-4
M. Wt: 250.345
InChI Key: WTGKVIZUDFTOOI-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound with the molecular formula C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol . This compound is classified as a benzimidazole derivative, a class of heterocyclic structures that have been extensively studied for their versatile biological activities and are considered a privileged scaffold in medicinal chemistry . Benzimidazole-based compounds are known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, and antifungal activities, making them a significant focus in drug discovery research . The specific research applications and mechanism of action for this particular derivative are areas of ongoing investigation, as its structure presents opportunities for exploring new biologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethyl-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-3-17-18-15-9-4-5-10-16(15)19(17)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGKVIZUDFTOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H18N2C_{17}H_{18}N_2 and features a benzodiazole core, which is known for its diverse biological activities. The structure can be represented as follows:

2 Ethyl 1 3 methylphenyl methyl 1H 1 3 benzodiazole\text{2 Ethyl 1 3 methylphenyl methyl 1H 1 3 benzodiazole}

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzodiazole derivatives, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzodiazole structure can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been explored extensively. A notable study found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Benzodiazole Derivative AMCF-7 (Breast)15Apoptosis induction
Benzodiazole Derivative BA549 (Lung)20Cell cycle arrest (G2/M phase)

Neuroprotective Effects

Some studies have suggested that benzodiazole derivatives may possess neuroprotective properties. In particular, they have been investigated for their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE by these compounds could lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
Compound C5.5
Compound D4.0

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Case Study on Antimicrobial Activity : A derivative similar to this compound was tested against clinical isolates of bacteria and displayed significant inhibition, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Activity : A series of benzodiazole derivatives were synthesized and tested against various cancer cell lines. One particular derivative showed an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential for further development in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Based Comparisons

a. 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-Benzodiazole (CAS 59077-64-4)
  • Substituents : 3,4-Dimethoxyphenylmethyl group at the 1-position.
  • Key Differences : The methoxy groups enhance polarity and solubility in polar solvents (e.g., DMSO) compared to the 3-methylbenzyl group in the target compound .
  • Applications: Potential use in metal-catalyzed C–H bond functionalization due to the N,O-bidentate directing group .
b. 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-Benzodiazole (CAS 380639-07-6)
  • Substituents : 2-Trifluoromethylphenyl group at the 2-position.
  • Key Differences : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, contrasting with the electron-donating ethyl group in the target compound .
  • Applications : Likely utility in agrochemicals or antivirals due to enhanced resistance to oxidative degradation.
c. 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-Benzodiazole (CAS 313518-10-4)
  • Substituents: Sulfanyl-ethylphenoxy group at the 2-position.
  • Applications : Possible role in enzyme inhibition or antioxidant activity.
a. Antimicrobial Activity
  • Compound 1b (2-(1H-1,3-Benzodiazol-2-yl)phenol): Exhibited significant antimicrobial activity against S. aureus (IC₅₀ = 14.9 nM) through binding to thymidylate kinase (TMK) .
  • Target Compound: While biological data for the target compound is unavailable, its 3-methylbenzyl group may enhance membrane permeability compared to phenolic derivatives like 1b.
b. Antiviral Activity
  • Prazole-Based Derivatives (e.g., Esomeprazole) : Showed inhibition of herpes viral budding via Tsg101 binding .
  • Target Compound : The 3-methylbenzyl group may sterically hinder interactions with viral targets compared to sulfonyl-containing prazoles.
c. Antiparasitic Activity
  • MMV666023 (2-{2-[(4-Nitrophenyl)methylidene]hydrazin-1-yl}-1H-1,3-Benzodiazole) : Demonstrated IC₅₀ = 91.7 nM against Leishmania major .
  • Target Compound : The absence of a nitro group may reduce efficacy against parasites but improve toxicity profiles.

Physicochemical Properties and Spectroscopic Data

Compound Melting Point (°C) Solubility Key Spectral Features (IR/NMR)
Target Compound Not reported Likely chloroform C-H stretch (3-methylbenzyl), ethyl C-C coupling
2-(2-Chlorophenoxymethyl)-1H-1,3-Benzodiazole Not reported Chloroform Aromatic C-Cl stretch (750 cm⁻¹)
5-Methoxy-2-[(4-Methoxyphenyl)methyl]-1H-1,3-Benzodiazole Not reported DMSO, Methanol O-H stretch (phenolic), methoxy C-O stretch

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